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For Researchers, Scientists, and Drug Development Professionals

Lanraplenib monosuccinate, a selective spleen tyrosine kinase (SYK) inhibitor, has been
investigated as a potential oral therapy for a range of autoimmune diseases. However, several
clinical trials have been discontinued due to a lack of efficacy. This guide provides a
comprehensive comparison of Lanraplenib's performance in these trials against placebo and
other alternatives, supported by available experimental data and detailed methodologies.

Mechanism of Action: Targeting the SYK Pathway

Spleen tyrosine kinase is a critical mediator of signal transduction downstream of various
immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1] In autoimmune
diseases, aberrant activation of these pathways contributes to autoantibody production,
inflammation, and tissue damage. Lanraplenib, by selectively inhibiting SYK, was hypothesized
to interrupt these pathological processes.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3028267?utm_src=pdf-interest
https://www.benchchem.com/product/b3028267?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7153012/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Cell Membrane Cytoplasm

B-Cell Receptor (BCR) _
Fc Receptor Lanraplenib

I
Activation Inhibition
|

Downstream Signaling
(e.g., BTK, PLCy2, PI3K)

Transcription Factors
(e.g., NF-kB)

Pro-inflammatory Cytokines
Autoantibody Production

Click to download full resolution via product page

SYK Signaling Pathway and Lanraplenib's Point of Intervention.

Failed Clinical Trials: A Comparative Overview

Lanraplenib has failed to meet its primary endpoints in several mid-stage clinical trials across
different autoimmune indications. The primary reasons for these failures include a lack of
significant clinical benefit compared to placebo or comparator drugs and, in some cases, high

dropout rates.

Lupus Membranous Nephropathy (LMN)

A Phase I, randomized, double-blind, multicenter study (NCT03285711) evaluated the efficacy
and safety of Lanraplenib compared to the Janus kinase 1 (JAK1) inhibitor filgotinib in patients
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with LMN.[2][3] The trial was terminated early due to the high dropout rate in the Lanraplenib
arm and the lack of a discernible clinical benefit.[3]

Quantitative Data Summary

Outcome Measure Lanraplenib (n=4) Filgotinib (n=5)

Patients completing Week 16 1 4

Median % change in 24-hour o )
. ) No significant reduction -50.7%
urine protein at Week 16

Experimental Protocol
o Study Design: Phase Il, randomized, double-blind, active-comparator trial.[2]

o Patient Population: Adults with a diagnosis of LMN (Class V lupus nephritis), with or without
concurrent Class Il or IV disease, and persistent proteinuria.[4]

« Intervention: Lanraplenib (30 mg once daily) or filgotinib (200 mg once daily).[4]

» Primary Endpoint: Percent change from baseline in 24-hour urine protein at Week 16.[2]

Cutaneous Lupus Erythematosus (CLE)

In a Phase II, randomized, double-blind, placebo-controlled study (NCT03134222), Lanraplenib
was evaluated for the treatment of moderately to severely active CLE.[5] The study failed to
meet its primary endpoint, showing no statistically significant improvement in skin disease
activity compared to placebo.[5]

Quantitative Data Summary
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Outcome Measure Lanraplenib (n=19) Filgotinib (n=17) Placebo (n=9)

LS Mean Change
from Baseline in
CLASI-A Score at
Week 12

-4.5 -8.7 -55

% of Patients with >5-
point Improvement in
CLASI-A Score at
Week 12

56.3% 68.8% 50.0%

% of Patients with
=>50% Improvement in
CLASI-A Score at
Week 12

31.3% 50.0% 37.5%

CLASI-A: Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity; LS:
Least Squares|[5]

Experimental Protocol
o Study Design: Phase Il, randomized, double-blind, placebo-controlled trial.[5]

» Patient Population: Female patients aged 18-75 years with a diagnosis of moderately to
severely active CLE (CLASI-A score = 10).[6]

« Intervention: Lanraplenib (30 mg once daily), filgotinib (200 mg once daily), or placebo for 12
weeks.[5]

e Primary Endpoint: Change from baseline in CLASI-A score at Week 12.[5]
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Workflow for the Phase Il trial of Lanraplenib in Cutaneous Lupus Erythematosus.

Sjogren's Syndrome

A Phase I, randomized, double-blind, placebo-controlled study (NCT03100942) investigated
the efficacy and safety of Lanraplenib, filgotinib, and another investigational drug, tirabrutinib, in
patients with active Sjogren's syndrome.[7] The study did not meet its primary endpoint, with
none of the active treatment arms demonstrating a significant improvement over placebo.[7]

Quantitative Data Summary
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Outcome Lanraplenib Filgotinib Tirabrutinib

Placebo (n=50)
Measure (n=50) (n=50) (n=50)

% of Patients

Achieving 42.3% (p=0.16 43.3% (p=0.17 34.7% (p=0.33 26.79%
. 0

Primary Endpoint  vs placebo) vs placebo) vs placebo)

at Week 12

The primary endpoint was a composite of patient-reported symptoms and C-reactive protein
levels.[7]

Experimental Protocol
e Study Design: Phase I, randomized, double-blind, placebo-controlled, multi-arm trial.[7]

» Patient Population: Adults with active primary or secondary Sjogren's syndrome (EULAR
Sjogren’'s Syndrome Disease Activity Index [ESSDAI] score =5).[8]

« Intervention: Lanraplenib (30 mg once daily), filgotinib (200 mg once daily), tirabrutinib (a
Bruton's tyrosine kinase inhibitor), or placebo.[7]

» Primary Endpoint: Proportion of patients achieving a composite endpoint of improvement in
patient-reported symptoms and C-reactive protein levels at Week 12.[7]

Acute Myeloid Leukemia (AML)

More recently, a Phase 1b/2 trial of Lanraplenib in combination with gilteritinib for
relapsed/refractory FLT3-mutated AML was discontinued. The decision was based on a lack of
complete responses and early discontinuation of treatment by several patients.

Comparison with Alternatives

The direct comparator in the autoimmune trials, filgotinib, a JAK1 inhibitor, showed numerical,
though not always statistically significant, improvements over both placebo and Lanraplenib in
the CLE trial.[5] This suggests that targeting the JAK-STAT pathway may be a more effective
strategy for these particular manifestations of lupus.
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Other SYK inhibitors have been investigated for autoimmune diseases with varying success:

e Fostamatinib: A SYK inhibitor that is approved for the treatment of chronic immune
thrombocytopenia (ITP).[9] Its mechanism involves reducing antibody-mediated platelet
destruction.[10]

» Entospletinib: Another SYK inhibitor that has been in clinical trials for various hematologic
malignancies and autoimmune diseases.[11]

The standard of care for the autoimmune conditions in which Lanraplenib was tested typically
involves a combination of topical and systemic therapies:

e Lupus Membranous Nephropathy: Treatment often includes corticosteroids and
immunosuppressants like mycophenolate mofetil or cyclophosphamide.[12]

o Cutaneous Lupus Erythematosus: First-line treatments include topical corticosteroids,
calcineurin inhibitors, and antimalarials (e.g., hydroxychloroquine).[13][14]

e Sjogren's Syndrome: Management is largely symptomatic, with artificial tears and saliva, and
in some cases, immunosuppressive drugs for systemic manifestations.[15][16]

Conclusion

The clinical development of Lanraplenib monosuccinate for autoimmune diseases has been
halted due to a consistent lack of efficacy across multiple indications. While the rationale for
targeting the SYK pathway in these diseases remains sound, the clinical trial data for
Lanraplenib suggest that this particular agent does not provide a sufficient therapeutic benefit.
The comparative success of agents with different mechanisms of action, such as the JAK
inhibitor filgotinib, underscores the complexity of these diseases and the need for diverse
therapeutic strategies. Future research in this area may focus on other SYK inhibitors with
different pharmacological profiles or on combination therapies that target multiple pathogenic
pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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